molecular formula C14H16N2O3 B15332884 (S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one

(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one

Cat. No.: B15332884
M. Wt: 260.29 g/mol
InChI Key: FTDODXARROMYSW-UHFFFAOYSA-N
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Description

(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound that belongs to the class of dihydropyrazinones. This compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which is a common protecting group in organic synthesis. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cbz group: The carbobenzyloxy group is introduced using benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate.

    Chiral resolution: The chiral center is introduced through the use of chiral catalysts or chiral starting materials to ensure the desired (S)-enantiomer is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The Cbz group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one: The enantiomer of the compound, which may have different biological activities.

    4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one: The racemic mixture containing both (S)- and ®-enantiomers.

    Other dihydropyrazinones: Compounds with similar structures but different substituents.

Uniqueness

(S)-4-Cbz-1,3-dimethyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral configuration and the presence of the Cbz group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 2,4-dimethyl-3-oxo-2H-pyrazine-1-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-11-13(17)15(2)8-9-16(11)14(18)19-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

FTDODXARROMYSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C=CN1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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